molecular formula C9H12ClN3O2S B2460508 N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride CAS No. 1803607-89-7

N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride

Cat. No.: B2460508
CAS No.: 1803607-89-7
M. Wt: 261.72
InChI Key: VHBQGQYQSSAVFS-UHFFFAOYSA-N
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Description

N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the azetidine and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiazole with acetyl chloride can yield the acetylated thiazole intermediate, which can then be further reacted with azetidine-3-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The acetyl and carboxamide groups can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.

    Azetidine Derivatives: Azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are structurally related due to the azetidine ring.

    Carboxamide Derivatives: Compounds such as acetamide and benzamide contain the carboxamide functional group.

Uniqueness

N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride is unique due to the combination of the thiazole, azetidine, and carboxamide moieties in a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S.ClH/c1-5(13)7-4-15-9(11-7)12-8(14)6-2-10-3-6;/h4,6,10H,2-3H2,1H3,(H,11,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBQGQYQSSAVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)NC(=O)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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